(2S,4R)-2-amino-4-hydroxypentanedioic acid

Catalog No.
S565667
CAS No.
2485-33-8
M.F
C5H9NO5
M. Wt
163.13 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S,4R)-2-amino-4-hydroxypentanedioic acid

CAS Number

2485-33-8

Product Name

(2S,4R)-2-amino-4-hydroxypentanedioic acid

IUPAC Name

(2S,4R)-2-amino-4-hydroxypentanedioic acid

Molecular Formula

C5H9NO5

Molecular Weight

163.13 g/mol

InChI

InChI=1S/C5H9NO5/c6-2(4(8)9)1-3(7)5(10)11/h2-3,7H,1,6H2,(H,8,9)(H,10,11)/t2-,3+/m0/s1

InChI Key

HBDWQSHEVMSFGY-STHAYSLISA-N

SMILES

C(C(C(=O)O)N)C(C(=O)O)O

Canonical SMILES

C(C(C(=O)O)N)C(C(=O)O)O

Isomeric SMILES

C([C@@H](C(=O)O)N)[C@H](C(=O)O)O

Yeast Metabolism:

  • Studies have shown that (2S,4R)-2-amino-4-hydroxypentanedioic acid is a metabolite of the yeast Saccharomyces cerevisiae. [Source: National Institutes of Health, PubChem, "PubChem Open Chemistry Database," ]
  • Metabolites are small molecules involved in the metabolic processes of an organism. Understanding the role of (2S,4R)-2-amino-4-hydroxypentanedioic acid in yeast metabolism could provide insights into the functioning of this important organism, which has applications in food science, brewing, and biofuels production.

Analog of L-Glutamic Acid:

  • (2S,4R)-2-amino-4-hydroxypentanedioic acid is structurally similar to the amino acid L-glutamic acid. [Source: National Institutes of Health, PubChem, "PubChem Open Chemistry Database," ]
  • L-glutamic acid is an excitatory neurotransmitter involved in various brain functions, including learning and memory. Research is ongoing to investigate if (2S,4R)-2-amino-4-hydroxypentanedioic acid interacts with glutamatergic systems and has any potential therapeutic applications.

Molecular Structure Analysis

The key features of the molecule include:

  • A central carbon chain (pentanedioic acid) with five carbons.
  • An amino group (NH2) attached to the second carbon (C2).
  • A hydroxyl group (OH) attached to the fourth carbon (C4).
  • Two carboxylic acid groups (COOH) on the first and fifth carbons.
  • The stereochemistry is denoted by (2S,4R), indicating the specific spatial arrangement of groups around the C2 and C4 carbons. (S and R refer to the configuration around the chiral centers).

This structure suggests potential for hydrogen bonding due to the presence of OH and COOH groups, which may influence its solubility and interactions with other molecules.


Chemical Reactions Analysis

  • Decarboxylation: Loss of a CO2 molecule from a carboxylic acid group, potentially leading to a four-carbon molecule.
  • Transamination: Transfer of an amino group to another molecule.
  • Esterification: Reaction with an alcohol to form an ester.
  • Amide bond formation: Reaction with another amino acid to form a peptide bond.

These are general examples, and the specific reactions would depend on reaction conditions and the presence of other reactants.

For the synthesis of (2S,4R)-2-amino-4-hydroxypentanedioic acid, specific methods haven't been documented in scientific literature.


Physical And Chemical Properties Analysis

  • Be a solid at room temperature due to the presence of multiple polar groups.
  • Be soluble in water due to the ability of its functional groups to form hydrogen bonds with water molecules.
  • Exhibit acidic properties due to the presence of carboxylic acid groups.

XLogP3

-4.1

Dates

Modify: 2023-08-15

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